BnO-PEG8-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BnO-PEG8-CH2COOH, also known as 2-(2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by its long PEG chain, which imparts unique properties such as high solubility in water and biocompatibility. The presence of a benzyloxy group and a carboxylic acid group makes it a versatile building block in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BnO-PEG8-CH2COOH typically involves the following steps:
Starting Material: The synthesis begins with the preparation of octaethylene glycol monobenzyl ether (BnO-PEG8-OH).
Activation: The hydroxyl group of BnO-PEG8-OH is activated using a suitable reagent such as tosyl chloride (TsCl) or mesyl chloride (MsCl) to form the corresponding tosylate or mesylate.
Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with a carboxylate anion (e.g., sodium acetate) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
BnO-PEG8-CH2COOH undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted PEG derivatives.
Wissenschaftliche Forschungsanwendungen
BnO-PEG8-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of BnO-PEG8-CH2COOH is primarily based on its ability to modify the properties of other molecules. The PEG chain increases the solubility and biocompatibility of the modified molecules, while the benzyloxy and carboxylic acid groups provide sites for further functionalization. This allows for the creation of tailored molecules with specific properties for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-NH-PEG8-CH2COOH: Contains an Fmoc-protected amine and a terminal carboxylic acid.
BnO-PEG2-CH2COOH: A shorter PEG chain derivative with similar functional groups.
Uniqueness
BnO-PEG8-CH2COOH stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility compared to shorter PEG derivatives. This makes it particularly useful in applications where high solubility and biocompatibility are crucial .
Eigenschaften
Molekularformel |
C25H42O11 |
---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C25H42O11/c26-25(27)23-36-21-19-34-17-15-32-13-11-30-9-7-28-6-8-29-10-12-31-14-16-33-18-20-35-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,26,27) |
InChI-Schlüssel |
KVEYXEUEMCGXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.